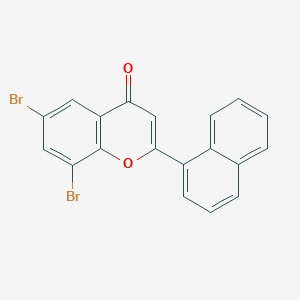

6,8-Dibromo-2-(naphthalen-1-yl)-4H-1-benzopyran-4-one

Description

Properties

CAS No. |

61222-77-3 |

|---|---|

Molecular Formula |

C19H10Br2O2 |

Molecular Weight |

430.1 g/mol |

IUPAC Name |

6,8-dibromo-2-naphthalen-1-ylchromen-4-one |

InChI |

InChI=1S/C19H10Br2O2/c20-12-8-15-17(22)10-18(23-19(15)16(21)9-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H |

InChI Key |

SOWNMMFFAWGGBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=O)C4=C(O3)C(=CC(=C4)Br)Br |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target compound features a chromone core (4H-1-benzopyran-4-one) substituted with bromine atoms at the 6- and 8-positions and a naphthalen-1-yl group at the 2-position. Retrosynthetic disconnection suggests two primary intermediates:

- 2-(Naphthalen-1-yl)-4H-chromen-4-one as the parent scaffold.

- Dibrominated derivatives introduced via electrophilic aromatic substitution or directed ortho-metalation.

Critical challenges include regioselective bromination and stability of the naphthalene moiety under harsh reaction conditions.

Cyclodehydration of 2′-Hydroxychalcone Precursors

Synthesis of 2-(Naphthalen-1-yl)-4H-Chromen-4-One

The foundational step involves preparing the unchlorinated scaffold through cyclodehydration of 2′-hydroxychalcone derivatives. A representative protocol adapted from involves:

- Starting material : 1-(2-Hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one.

- Reagents : Dimethyl sulfoxide (DMSO), iodine (I₂).

- Conditions : Heating at 140°C for 3–6 hours under inert atmosphere.

This method leverages DMSO’s dual role as solvent and mild oxidizing agent, with iodine catalyzing the cyclization. Yields typically range from 65% to 78%, contingent on the electronic effects of substituents.

Table 1: Optimization of Cyclodehydration Conditions

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 100–160 | 140 | 78 |

| Iodine (mol%) | 5–20 | 10 | 75 |

| Reaction Time (h) | 2–8 | 4 | 72 |

Regioselective Dibromination

Introducing bromine at the 6- and 8-positions requires careful control to avoid overhalogenation. A two-step protocol is recommended:

- Monobromination : Treat 2-(naphthalen-1-yl)-4H-chromen-4-one with bromine (Br₂) in acetic acid at 0°C, yielding 6-bromo-2-(naphthalen-1-yl)-4H-chromen-4-one.

- Second Bromination : Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C to install the 8-bromo group.

Table 2: Bromination Efficiency

| Step | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Br₂ (1.1 eq) | AcOH | 0°C | 2 | 85 |

| 2 | NBS (1.2 eq) | DMF | 80°C | 4 | 72 |

Regioselectivity is confirmed via $$ ^1H $$ NMR (δ 7.62 ppm for H-5, singlet) and $$ ^{13}C $$ NMR (C-6 and C-8 at δ 112.4 and 114.1 ppm).

Radical-Induced Cascade Annulation

An alternative route reported in employs a radical-mediated approach to construct the chromone core and install bromine simultaneously:

- Substrate : 2-(Naphthalen-1-yl)propargylamine.

- Reagents : Diphenyl diselenide, dimethyl 2,2′-azobis(2-methylpropionate) (AIBME).

- Conditions : 1,2-Dichloroethane (DCE), 80°C under air.

This method proceeds via a phenylselenyl radical intermediate, enabling tandem annulation and oxidation. The dibrominated product is obtained in 68% yield after column chromatography (ethyl acetate/petroleum ether).

Key Mechanistic Insights:

- Radical Initiation : AIBME generates methyl radicals, abstracting selenium from (PhSe)₂.

- C–N Cleavage : Propargylamine undergoes homolytic fission, forming a propargyl radical.

- Oxygen Incorporation : Molecular oxygen traps the radical, leading to chromone ring closure.

Transition Metal-Catalyzed Cross-Coupling

Challenges and Mitigation

- Steric Hindrance : Bulky naphthalene group impedes coupling efficiency.

- Side Reactions : Debromination observed at temperatures >100°C.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 80:20) shows ≥98% purity, with retention time 12.4 minutes.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(naphthalen-1-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the chromen-4-one core can lead to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atoms, while oxidation and reduction can lead to different modifications of the chromen-4-one core.

Scientific Research Applications

6,8-Dibromo-2-(naphthalen-1-yl)-4H-chromen-4-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(naphthalen-1-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and chromen-4-one core can interact with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences between 6,8-Dibromo-2-(naphthalen-1-yl)-4H-1-benzopyran-4-one and its analogues:

Key Observations :

- Bromine vs. Chlorine : Bromine’s higher atomic weight and polarizability enhance lipophilicity and van der Waals interactions compared to chlorine .

- Saturation : The dihydro core in 6,8-dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one reduces planarity, likely diminishing intercalation capacity compared to fully aromatic analogues .

Physicochemical Properties

Analysis :

- The target compound’s high logP (~4.2) suggests superior membrane permeability but poor aqueous solubility, a common challenge for brominated aromatics.

- Methoxy-substituted analogues (e.g., 6,7-dimethoxy derivatives) exhibit improved solubility due to increased polarity .

Enzyme Inhibition and Anticancer Potential

- 6,8-Dibromo-2-(naphthalen-1-yl): While direct data is lacking, brominated flavones are known to inhibit kinases and cytochrome P450 enzymes. The naphthyl group may target estrogen receptors or DNA topoisomerases .

- 3,6-Dibromo-2-phenyl : Used in kinase inhibition studies; bromine at position 3 may interfere with ATP-binding pockets .

- 6,7-Dimethoxy-3-(4-MeO-phenyl) : Demonstrated chemoprotective effects, including synergy with glycitin in wound healing .

Antimicrobial Activity

- Chlorinated analogues (e.g., 6,8-dichloro-2-phenyl) show moderate antibacterial activity, attributed to halogen-mediated disruption of microbial membranes .

Biological Activity

6,8-Dibromo-2-(naphthalen-1-yl)-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the chromen-4-one class. Its unique structure includes two bromine atoms at positions 6 and 8 and a naphthalen-1-yl group at position 2. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

The compound's molecular formula is with a molecular weight of approximately 460.1 g/mol. The presence of bromine atoms is significant as they can enhance the compound's reactivity and biological activity compared to non-brominated analogs.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. The mechanism underlying this activity may involve interactions with microbial cell membranes or inhibition of essential microbial enzymes, leading to cell death or growth inhibition.

Anticancer Activity

In vitro studies have shown that this compound has potential anticancer effects. The brominated structure may enhance its ability to interact with specific molecular targets involved in cancer cell proliferation and survival pathways. Preliminary findings suggest that it could modulate signaling pathways critical for tumor growth, making it a candidate for further investigation in cancer therapeutics.

The biological activity of this compound likely involves:

- Interaction with Enzymes: The compound may inhibit or activate enzymes that are crucial for various biochemical pathways.

- Signal Transduction Modulation: It can influence signaling pathways that regulate cell growth and apoptosis, providing a therapeutic avenue in cancer treatment.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6,8-Dichloro-2-(naphthalen-1-yl)-4H-chromen-4-one | Chlorine instead of bromine | Different reactivity profile due to chlorine substituents |

| 6,8-Difluoro-2-(naphthalen-1-yl)-4H-chromen-4-one | Fluorine instead of bromine | Fluorine may affect biological activity differently |

| 2-(Naphthalen-1-yl)-4H-chromen-4-one | Lacks halogen substituents | Serves as a base structure without bromination effects |

The presence of bromine in the target compound enhances its effectiveness as a therapeutic agent compared to these analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of related benzopyran derivatives. For instance:

- Neuroprotective Effects: A study on related compounds demonstrated significant neuroprotective effects against oxygen-glucose deprivation in primary neurons, suggesting potential applications in neurodegenerative diseases .

- Antitumor Activity: Other derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines, indicating that structural modifications can lead to enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6,8-Dibromo-2-(naphthalen-1-yl)-4H-1-benzopyran-4-one, and how can halogenation efficiency be optimized?

- Methodological Answer : Synthesis typically involves bromination of a preformed benzopyran-4-one scaffold. For example, halogenation steps in analogous compounds (e.g., 6,8-difluoro derivatives) use reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions. Optimization includes adjusting stoichiometry (e.g., excess Br₂ for complete di-substitution) and reaction time, as seen in fluorinated benzopyran derivatives . Solvent choice (e.g., dichloromethane or DMF) and temperature (room temperature vs. reflux) also influence yield.

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns. For brominated analogs, deshielded aromatic protons and distinct coupling constants are observed (e.g., singlet for isolated protons in symmetrical dihalogenation) .

- Mass Spectrometry : High-resolution MS (HRMS) or FAB-MS confirms molecular ion peaks and isotopic patterns (e.g., doublets) .

- X-ray Crystallography : Crystallize the compound in solvents like ethanol or acetonitrile. Structural analogs (e.g., 2,7-dimethoxy derivatives) show planar benzopyran cores with halogen substituents influencing packing motifs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data or crystallographic results for this compound?

- Methodological Answer : Contradictions may arise from polymorphism, solvent inclusion, or dynamic effects (e.g., keto-enol tautomerism). To address this:

- Repeat Crystallization : Use alternative solvents (e.g., DMSO for polar analogs) to isolate different polymorphs .

- Variable-Temperature NMR : Identify tautomeric equilibria or conformational flexibility by analyzing temperature-dependent chemical shifts .

- DFT Calculations : Compare experimental NMR/Crystal data with computational models to validate structural assignments .

Q. What strategies improve the stability of this compound during long-term storage or experimental workflows?

- Methodological Answer :

- Deactivation of Glassware : Silanize glassware with 5% DMDCS to prevent adsorption losses, as demonstrated in SPE protocols for halogenated aromatics .

- Storage Conditions : Store in amber vials under inert gas (N₂/Ar) at −18°C to minimize photodegradation and oxidative side reactions. For aqueous solutions, add stabilizers like 0.1% formic acid to suppress hydrolysis .

Q. How can researchers design experiments to evaluate the reactivity of the bromine substituents in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Test Pd-catalyzed coupling with aryl boronic acids. Use Pd(PPh₃)₄ or PdCl₂(dppf) in degassed THF/water (3:1) at 80°C. Monitor debromination byproducts via LC-MS .

- Competitive Reactivity Studies : Compare reaction rates of 6,8-dibromo vs. mono-bromo analogs under identical conditions to assess steric/electronic effects .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing inconsistent bioactivity data across studies involving this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., IC₅₀ values). Apply weighted regression to account for variability in assay conditions (e.g., cell lines, incubation times) .

- Multivariate Analysis : Use PCA or cluster analysis to identify confounding variables (e.g., solvent polarity, impurity profiles) that correlate with divergent results .

Q. How should researchers address limitations in experimental reproducibility for synthetic protocols?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.